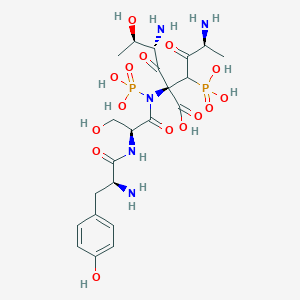
Valyl-leucyl-lysyl-7-amino-4-methylcoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valyl-leucyl-lysyl-7-amino-4-methylcoumarin (VLK-MCA) is a synthetic peptide that is commonly used in scientific research due to its ability to mimic natural protein substrates. VLK-MCA is a fluorescent substrate that can be used to measure the activity of proteases, enzymes that break down proteins, in biological samples.
Mechanism of Action
Valyl-leucyl-lysyl-7-amino-4-methylcoumarin is a fluorescent substrate that is cleaved by proteases. When this compound is cleaved, it releases a fluorescent molecule, 7-amino-4-methylcoumarin (AMC), which can be detected using a fluorescence spectrophotometer. The rate of AMC release is proportional to protease activity, allowing researchers to measure protease activity in biological samples.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on its own. Its only function is to act as a substrate for proteases.
Advantages and Limitations for Lab Experiments
Valyl-leucyl-lysyl-7-amino-4-methylcoumarin has several advantages for lab experiments. It is easy to use and can be used to measure the activity of a wide range of proteases. It is also highly sensitive and can detect low levels of protease activity. However, this compound has some limitations. It can only measure the activity of proteases that cleave peptide bonds, and it cannot distinguish between different types of proteases. Additionally, this compound is not suitable for in vivo experiments and can only be used in vitro.
Future Directions
There are many future directions for Valyl-leucyl-lysyl-7-amino-4-methylcoumarin research. One direction is to develop new substrates that can distinguish between different types of proteases. Another direction is to use this compound in combination with other assays to gain a more comprehensive understanding of protease activity in biological samples. Additionally, this compound could be used to develop new therapies that target specific proteases involved in disease progression.
Synthesis Methods
Valyl-leucyl-lysyl-7-amino-4-methylcoumarin is synthesized using solid-phase peptide synthesis (SPPS). SPPS is a widely used method for peptide synthesis due to its simplicity and efficiency. The synthesis of this compound involves the sequential addition of protected amino acids to a solid support resin. The amino acids are protected with various chemical groups to prevent unwanted reactions during the synthesis process. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Scientific Research Applications
Valyl-leucyl-lysyl-7-amino-4-methylcoumarin is commonly used in scientific research to measure the activity of proteases. Proteases play a crucial role in many biological processes, including digestion, blood clotting, and immune response. Abnormal protease activity has been linked to various diseases, such as cancer, Alzheimer's disease, and arthritis. By measuring protease activity using this compound, researchers can gain insight into the role of proteases in disease progression and develop new therapies to target proteases.
properties
CAS RN |
152881-17-9 |
|---|---|
Molecular Formula |
C27H41N5O5 |
Molecular Weight |
515.6 g/mol |
IUPAC Name |
(2S)-6-amino-N-[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]-2-[(4-methyl-2-oxochromen-7-yl)amino]hexanamide |
InChI |
InChI=1S/C27H41N5O5/c1-15(2)12-21(31-27(36)24(29)16(3)4)26(35)32-25(34)20(8-6-7-11-28)30-18-9-10-19-17(5)13-23(33)37-22(19)14-18/h9-10,13-16,20-21,24,30H,6-8,11-12,28-29H2,1-5H3,(H,31,36)(H,32,34,35)/t20-,21-,24+/m0/s1 |
InChI Key |
JCZNWTFQAZEOSZ-AWRGLXIESA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N[C@@H](CCCCN)C(=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C(C)C)N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(CCCCN)C(=O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(CCCCN)C(=O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N |
synonyms |
D-Val-Leu-Lys-7-amino-4-methylcoumarin valyl-leucyl-lysyl-7-amino-4-methylcoumarin VLK-AMC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B234410.png)


![N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide](/img/structure/B234428.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]acetamide](/img/structure/B234431.png)
![15-(1H-indol-3-ylmethyl)-18-[(1Z,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B234432.png)